
Methyl 3-fluoro-4-methylbenzoate
Overview
Description
Methyl 3-fluoro-4-methylbenzoate (C₁₀H₁₁FO₂, MW 182.19) is a fluorinated aromatic ester characterized by a methyl ester group at position 1, a fluorine atom at position 3, and a methyl substituent at position 4 on the benzene ring (Figure 1). It is synthesized via esterification of 3-fluoro-4-methylbenzoic acid with methanol in the presence of thionyl chloride, yielding a 93% isolated product . The compound is commercially available in various packaging sizes (5–500 g) for research and industrial applications, reflecting its utility in organic synthesis .
Key properties include a water solubility of 0.318 mg/mL (0.00175 mol/L) and a synthetic accessibility score of 1.68, indicating moderate ease of preparation . Its primary application lies in medicinal chemistry, serving as a precursor for brominated intermediates (e.g., methyl 4-(bromomethyl)-3-fluorobenzoate) used in histone deacetylase (HDAC) and cyclooxygenase (COX) inhibitor synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-4-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-fluoro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol can be used to substitute the fluorine atom.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in an acidic medium is used for the oxidation of the methyl group.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 3-fluoro-4-methylbenzyl alcohol.
Oxidation: 3-fluoro-4-methylbenzoic acid.
Scientific Research Applications
Chemistry
Methyl 3-fluoro-4-methylbenzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds. Key reactions include:
- Nucleophilic Aromatic Substitution: The fluorine atom can be substituted with other functional groups, allowing for the creation of diverse derivatives.
- Reduction Reactions: The ester group can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
- Oxidation Reactions: The methyl group can be oxidized to yield carboxylic acids.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Reactants/Conditions | Products |
---|---|---|
Nucleophilic Substitution | Sodium methoxide in methanol | Various substituted benzoates |
Reduction | Lithium aluminum hydride in anhydrous ether | 3-Fluoro-4-methylbenzyl alcohol |
Oxidation | Potassium permanganate in acidic medium | 3-Fluoro-4-methylbenzoic acid |
Biology
In biological research, this compound acts as a precursor for synthesizing biologically active compounds. Its derivatives have been studied for their potential as enzyme inhibitors and receptor ligands. For instance, compounds derived from this ester have shown promise in modulating biological pathways relevant to drug design.
Case Study: Enzyme Interaction
In a study examining enzyme interactions, derivatives of this compound were tested for their inhibitory effects on specific metabolic enzymes. Results indicated that modifications to the fluorine and methyl groups significantly influenced binding affinity and specificity.
Medicine
The compound is under investigation for its potential applications in pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic efficacy. Research has focused on developing analogs that target specific diseases, including cancer and bacterial infections.
Table 2: Potential Pharmaceutical Applications
Application Area | Description | Examples |
---|---|---|
Anticancer Agents | Modifications lead to compounds with cytotoxic properties | Fluorinated benzoate derivatives |
Antibiotic Development | Targeting bacterial enzymes | Compounds with enhanced binding affinity |
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its mechanism of action would depend on the target molecules and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular characteristics, and applications:
Physicochemical Properties
- Solubility : this compound has a water solubility of 0.318 mg/mL, whereas ethyl analogues (e.g., ethyl 3-fluoro-4-methylbenzoate) exhibit lower aqueous solubility due to increased hydrophobicity .
- Thermal Stability : The tert-butyl ester derivative (tert-butyl 3-fluoro-4-methylbenzoate) demonstrates enhanced thermal stability compared to methyl or ethyl esters, attributed to steric protection of the ester group .
- Reactivity : Fluorine substituents at position 3 direct electrophilic substitution to position 5 or 6, while bromination occurs preferentially at the benzylic methyl group .
Research Findings and Trends
- Biological Activity: Fluorine substitution enhances metabolic stability and binding affinity in HDAC inhibitors. This compound-derived inhibitors show IC₅₀ values in the nanomolar range .
- Environmental Impact : Fluorinated compounds like this compound are prioritized in green chemistry due to their persistence; recent studies focus on biodegradation pathways .
Biological Activity
Methyl 3-fluoro-4-methylbenzoate (C9H9FO2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a fluorine atom at the meta position relative to the ester group and a methyl group at the para position. This specific arrangement contributes to its chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C9H9FO2 |
Molecular Weight | 168.17 g/mol |
Physical State | White to Yellow Solid or Liquid |
Purity | 95% |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the fluorine atom enhances its binding affinity to microbial enzymes, potentially disrupting their function. Studies have shown that similar compounds can inhibit bacterial growth by targeting cell wall synthesis or metabolic pathways.
Anticancer Potential
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism of action involves interaction with cellular receptors or enzymes that regulate cell proliferation and survival .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The fluorinated structure may enhance its binding affinity towards specific enzymes or receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Signaling Modulation : It can affect signaling pathways that regulate cell growth and apoptosis, making it a candidate for cancer therapy.
Case Studies and Research Findings
- Antimicrobial Studies : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that this compound reduced cell viability by over 60% at concentrations of 10 µM after 48 hours of exposure .
- Mechanistic Insights : Research utilizing molecular docking simulations indicated that the compound binds effectively to the active sites of target enzymes, suggesting a potential for drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-fluoro-4-methylbenzoate, and how can its purity be validated experimentally?
- Methodological Answer : this compound is typically synthesized via esterification of 3-fluoro-4-methylbenzoic acid using methanol under acidic catalysis. A published procedure involves bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to yield Methyl 4-(bromomethyl)-3-fluorobenzoate .
- Purification : Flash chromatography (0–10% EtOAc/hexanes) is effective for isolating the product, with purity confirmed by H and C NMR spectroscopy .
- Key Spectral Data :
- H NMR (400 MHz, CDCl): δ 7.81 (d, J = 7.9 Hz, 1H), 7.73 (d, J = 10.2 Hz, 1H), 7.47 (t, J = 7.6 Hz, 1H), 4.52 (s, 2H), 3.93 (s, 3H) .
- C NMR (100 MHz, CDCl): δ 165.5 (d, J = 2.9 Hz), 160.2 (d, J = 249 Hz), 132.5 (d, J = 7.7 Hz), 131.2 (d, J = 3.0 Hz), 130.1 (d, J = 14.7 Hz), 125.6 (d, J = 3.6 Hz), 116.9 (d, J = 23 Hz), 52.5, 24.5 (d, J = 4.2 Hz) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and detecting fluorine coupling effects. The fluorine atom induces distinct splitting patterns (e.g., H NMR doublets at δ 7.73 and 7.81 with J = 10.2 Hz and 7.9 Hz, respectively) .
- Mass Spectrometry : ESI-LRMS ([M + H] at m/z 247.0) confirms molecular weight .
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS can assess purity, particularly when monitoring bromination byproducts .
Advanced Research Questions
Q. How can bromination regioselectivity at the methyl group of this compound be optimized for high-yield synthesis of derivatives?
- Methodological Answer :
- Radical Initiation : Use NBS with AIBN in CCl under reflux to selectively brominate the benzylic methyl group. The electron-withdrawing fluorine meta to the methyl group directs radical stability, favoring substitution at the methyl position .
- Kinetic Monitoring : Track reaction progress via TLC (hexanes/EtOAc) and adjust reaction time to minimize di-brominated byproducts.
- Computational Validation : DFT calculations (e.g., Gaussian 09) can model radical intermediates to predict regioselectivity trends .
Q. What strategies address discrepancies in reported reaction yields or spectral data for this compound derivatives?
- Methodological Answer :
- Data Cross-Validation : Compare experimental H NMR shifts with simulated spectra (e.g., using ACD/Labs or MestReNova) to resolve ambiguities in coupling constants or integration ratios.
- Reaction Reproducibility : Standardize solvent purity (e.g., anhydrous CCl) and initiator concentrations (AIBN at 1 mol%) to mitigate batch-to-batch variability .
- Controlled Experiments : Perform parallel reactions under inert (N) vs. aerobic conditions to assess oxygen sensitivity, which may alter radical pathways .
Q. How can this compound serve as a building block for designing bioactive molecules, such as HDAC inhibitors?
- Methodological Answer :
- Medicinal Chemistry Applications : The brominated derivative (Methyl 4-(bromomethyl)-3-fluorobenzoate) is a key intermediate for synthesizing bicyclic-capped histone deacetylase 6 (HDAC6) inhibitors. Substitution with amine-bearing moieties (e.g., piperazine) enables structure-activity relationship (SAR) studies .
- Biological Assay Design : Use in vitro HDAC6 inhibition assays (IC determination) with HeLa cell lysates to evaluate potency. Pair with molecular docking (AutoDock Vina) to predict binding interactions .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition-state geometries (e.g., using B3LYP/6-31G*) to model SN2 displacement of bromine in Methyl 4-(bromomethyl)-3-fluorobenzoate .
- Hammett σ Constants : The fluorine substituent’s σ value (-0.34) predicts electron-withdrawing effects, guiding predictions of reaction rates in Suzuki-Miyaura couplings .
Properties
IUPAC Name |
methyl 3-fluoro-4-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFOVQBMRBRCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597014 | |
Record name | Methyl 3-fluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87808-48-8 | |
Record name | Methyl 3-fluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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